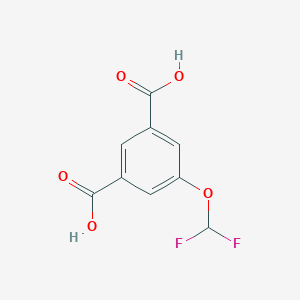
5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of benzene dicarboxylic acid derivatives is characterized by the presence of a benzene ring, which provides a planar, aromatic platform for the attachment of various functional groups. In the case of 5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid, the difluoromethoxy group would be expected to influence the electronic properties of the molecule due to the electronegativity of the fluorine atoms. The carboxylic acid groups contribute to the acidity and potential for hydrogen bonding and dimerization.
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not discussed in the provided papers, benzene dicarboxylic acids in general can participate in a variety of chemical reactions. These include esterification, amidation, and the formation of anhydrides. The presence of the difluoromethoxy group could affect the reactivity of the carboxylic acid groups, potentially making them less reactive due to the electron-withdrawing effect of the fluorine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene dicarboxylic acid derivatives are influenced by their molecular structure. The provided papers mention that carboxylic acid derivatives tend to form gels, indicating that they can engage in extensive intermolecular interactions, likely through hydrogen bonding . The presence of the difluoromethoxy group in this compound would be expected to affect the compound's boiling point, solubility, and overall polarity. The fluorine atoms could also enhance the acidity of the carboxylic acid groups due to their inductive effect.
科学的研究の応用
Coordination Polymers and Their Properties
5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid has been utilized in the synthesis of coordination polymers. For example, He et al. (2020) synthesized two coordination polymers using a derivative of this compound. These compounds were characterized for their luminescent and magnetic properties, showcasing the potential of this compound in developing materials with unique physical properties (He et al., 2020).
Synthesis of Novel Aromatic Polyamides
In the field of polymer science, derivatives of this compound have been used to create novel aromatic polyamides. Hsiao and Chang (1996) demonstrated the synthesis of high-molecular-weight polyamides using dicarboxylic acids that bear structural resemblance to this compound. These polyamides exhibited desirable properties like solubility in polar solvents and the ability to form tough, flexible films (Hsiao & Chang, 1996).
Acid-Catalyzed Photosubstitution Reactions
The compound has also found application in chemical synthesis methodologies. Seki and Ohkura (1992) explored the acid-catalyzed photosubstitution of 5-fluoro-1,3-dimethyluracil with substituted benzenes, a process that could be relevant to the chemical transformations involving this compound (Seki & Ohkura, 1992).
Application in Synthesis of Amino Acids
Burger et al. (2006) demonstrated the use of related compounds in the synthesis of α-trifluoromethyl α-amino acids with aromatic and heteroaromatic subunits, indicating the potential of this compound in the synthesis of complex organic molecules (Burger et al., 2006).
Synthesis of Difluoronaphthoic Acids
Tagat et al. (2002) described the synthesis of mono- and difluoronaphthoic acids, a process that may be relevant to the chemical behavior and applications of this compound (Tagat et al., 2002).
特性
IUPAC Name |
5-(difluoromethoxy)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O5/c10-9(11)16-6-2-4(7(12)13)1-5(3-6)8(14)15/h1-3,9H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCSQFWUQGHALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Oxo-1-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B3002108.png)
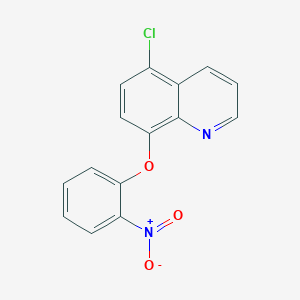
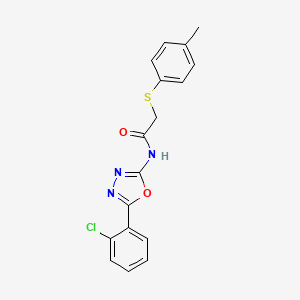
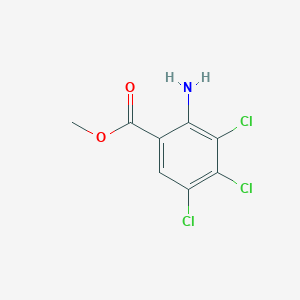

![5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3002115.png)

![Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate](/img/structure/B3002117.png)
![(Z)-ethyl 1-cyclohexyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3002119.png)
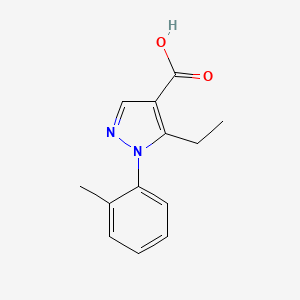
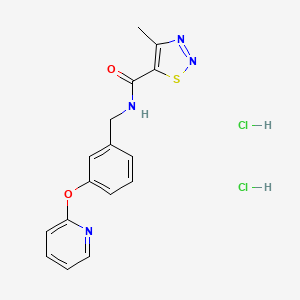
![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B3002126.png)

![1-[5-[4-Amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone](/img/structure/B3002131.png)